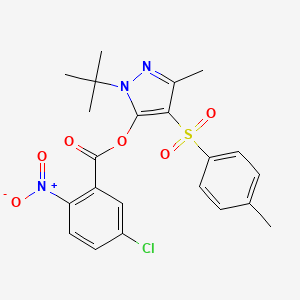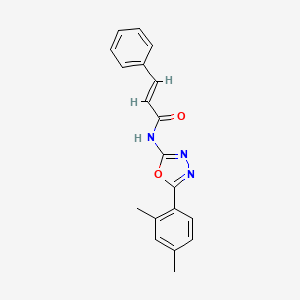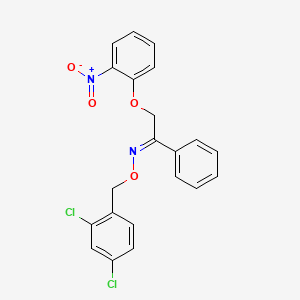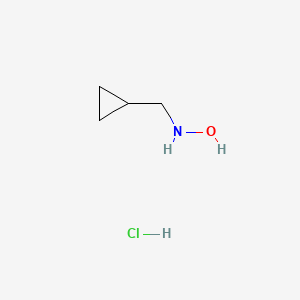
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method.
Applications De Recherche Scientifique
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has shown potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
This compound has also been studied for its potential as an insecticide, as it has shown to have strong insecticidal activity against various insect species. Additionally, it has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways in cancer cells or insects. The exact target of this compound is still under investigation, but it is thought to interact with specific proteins or enzymes that are critical for cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In insects, it has been shown to disrupt the nervous system and cause paralysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate in lab experiments is its high purity and specificity. This compound has been well-studied and synthesized through a reliable method, making it a reliable tool for research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for further research on 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate. One area of interest is its potential as an anti-cancer agent, where further studies can investigate its efficacy and safety in different cancer types and in combination with other drugs. Additionally, further studies can investigate its potential as an insecticide and fluorescent probe for metal ion detection.
Conclusion
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a compound with significant potential in various scientific research fields. Its reliable synthesis method, specificity, and potential applications make it a valuable tool for research. Further studies can investigate its potential as an anti-cancer agent, insecticide, and fluorescent probe for metal ion detection.
Méthodes De Synthèse
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves the reaction of 5-chloro-2-nitrobenzoic acid with tert-butyl isocyanide in the presence of triethylamine. The resulting product is then reacted with tosyl chloride and sodium hydride to obtain the final compound. This synthesis method has been well-established and yields a high purity product.
Propriétés
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 5-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S/c1-13-6-9-16(10-7-13)33(30,31)19-14(2)24-25(22(3,4)5)20(19)32-21(27)17-12-15(23)8-11-18(17)26(28)29/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXHBJGPWCAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)



![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)
